molecular formula C11H12N2O2S2 B2876135 3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 688354-33-8

3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2876135
CAS No.: 688354-33-8
M. Wt: 268.35
InChI Key: OYRPXCAGDHMLIU-UHFFFAOYSA-N
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Description

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of a thieno[3,2-d]pyrimidine core with an oxolan-2-ylmethyl substituent and a sulfanylidene group

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c14-10-9-8(3-5-17-9)12-11(16)13(10)6-7-2-1-4-15-7/h3,5,7H,1-2,4,6H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRPXCAGDHMLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the oxolan-2-ylmethyl moiety .

Scientific Research Applications

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, making it a candidate for further research in drug development and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-d]pyrimidine core and an oxolan moiety. This structure is conducive to various chemical reactions and biological interactions. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name3-(oxolan-2-yl)methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
Molecular FormulaC12H13N3O2S
Molecular Weight263.31 g/mol
CAS Number688793-18-2

Biological Activity

Research indicates that compounds similar to 3-[(oxolan-2-yl)methyl]-2-sulfanylidene have exhibited various biological activities including:

1. Anticancer Activity

Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of cancer cells. For instance, a series of synthesized thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells with inhibition rates ranging from 43% to 87% depending on the specific derivative tested . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

2. Antioxidant Properties

Research has highlighted the antioxidant potential of related compounds. New thieno[2,3-c]pyrazole compounds were assessed for their ability to protect erythrocytes from oxidative stress induced by toxic substances like 4-nonylphenol in fish models . These compounds demonstrated protective effects by reducing oxidative damage in red blood cells.

3. Neurotropic Activity

Recent studies have explored the neurotropic effects of thieno[3,2-d]pyrimidine derivatives. Compounds were evaluated for their potential anticonvulsant properties through intraperitoneal administration in animal models. Some derivatives showed effective seizure prevention at doses ranging from 20 mg/kg to 44 mg/kg . This suggests potential applications in treating neurological disorders.

Case Study 1: Anticancer Efficacy

In a controlled study involving various thieno[3,2-d]pyrimidine derivatives:

  • Objective : To evaluate the cytotoxic activity against breast cancer cells.
  • Method : MDA-MB-231 cells were treated with different concentrations of synthesized compounds.
  • Results : The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective properties of these compounds:

  • Objective : To assess the anticonvulsant activity in mice.
  • Method : Administration of varying doses followed by observation for seizure activity.
  • Results : Certain derivatives effectively reduced seizure frequency compared to controls.

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